5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

Catalog No.
S2916885
CAS No.
53840-60-1
M.F
C28H32O14
M. Wt
592.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-...

CAS Number

53840-60-1

Product Name

5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

IUPAC Name

5-hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C28H32O14

Molecular Weight

592.55

InChI

InChI=1S/C28H32O14/c1-11-20(30)23(33)25(35)27(40-11)39-10-18-22(32)24(34)26(36)28(42-18)41-14-7-16(29)19-17(8-14)38-9-15(21(19)31)12-3-5-13(37-2)6-4-12/h3-9,11,18,20,22-30,32-36H,10H2,1-2H3

InChI Key

WWSNSDWQADMAJB-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O

Solubility

not available

Description

Natural product derived from plant source.

Molecular Structure Analysis

Diosmin possesses a complex molecular structure with several key features:

  • Flavone backbone: The core structure is a chroman-4-one, a type of flavone characterized by a three-ringed system with a carbonyl group at position 4 [].
  • Hydroxyl groups: Multiple hydroxyl groups (OH) are present throughout the molecule, contributing to its polarity and potential for hydrogen bonding [, ].
  • Methoxy group: A methoxy group (OCH3) attached to the phenyl ring provides a slightly hydrophobic character [, ].
  • Disaccharide moiety: Diosmin is a glycoside, meaning it's bound to a disaccharide unit (rutinose) through a glycosidic linkage at position 7 of the chroman core []. This disaccharide moiety is not present in the specific compound you provided (aglycone form), but it's important to note in the context of Diosmin.

The complex structure with numerous hydroxyl groups suggests potential antioxidant and metal chelating properties, which might be relevant to its biological effects [].


Chemical Reactions Analysis

  • Biosynthesis: Diosmin is likely synthesized in citrus plants via the shikimate and phenylpropanoid pathways, common for flavonoid biosynthesis []. However, detailed enzymatic steps require further investigation.
  • Hydrolysis: Diosmin can be broken down into its aglycone form (the compound you provided) and rutinose by enzymes like hesperidinase [].

XLogP3

-0.5

Dates

Modify: 2024-04-14

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